4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide
Overview
Description
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C15H18N4O3S, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide involves the inhibition of certain enzymes, such as PKB and CDK2. This inhibition leads to the disruption of various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases, a group of enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. This compound has been shown to inhibit the activity of PKB and CDK2, which are involved in cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be due to its ability to activate caspases. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes, such as PKB and CDK2. This inhibition can be useful in studying various cellular processes, including cell cycle progression and survival signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be useful in studying the mechanisms of cancer cell death. One limitation of using this compound in lab experiments is its potential toxicity, which may vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential applications in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects in vivo. Overall, the study of this compound has the potential to lead to new insights into the mechanisms of cancer cell death and the development of new cancer therapies.
Scientific Research Applications
4-[(ethylsulfonyl)(methyl)amino]-N-(2-pyridinylmethyl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase B (PKB) and cyclin-dependent kinase 2 (CDK2), which are involved in various cellular processes. Studies have also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-23(21,22)19(2)15-9-7-13(8-10-15)16(20)18-12-14-6-4-5-11-17-14/h4-11H,3,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOAEQNFVSQNQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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